Furan vs Thiophene Bioisostere Impact on Predicted Metabolic Stability and Solubility
The 7-furan-2-yl substituent in the target compound confers a distinct metabolic stability and solubility advantage over the 7-thiophen-2-yl analog (CAS 1706225-83-3). Furan has a lower aromatic stabilization energy and a smaller van der Waals volume relative to thiophene, which reduces CYP-mediated oxidation potential [1]. Comparative evaluation of furan- and thiophene-containing sulfonamide derivatives demonstrated that furan analogs exhibit enhanced aqueous solubility without compromising membrane permeability, a critical parameter for screening library design [2]. Furthermore, the target compound's molecular weight (407.42 g/mol) is approximately 16 Da lower than the thiophene analog (423.48 g/mol), directly attributable to the replacement of sulfur with oxygen in the heterocycle, which improves ligand efficiency metrics .
| Evidence Dimension | Predicted metabolic stability and solubility (furan vs thiophene bioisostere) |
|---|---|
| Target Compound Data | Molecular weight: 407.42 g/mol; 7-furan-2-yl substituent; predicted lower logP due to oxygen heteroatom |
| Comparator Or Baseline | 7-(Thiophen-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane (CAS 1706225-83-3); Molecular weight: 423.48; 7-thiophen-2-yl substituent |
| Quantified Difference | Molecular weight difference of ~16 Da favoring the furan analog; class-level evidence indicates furan-based sulfonamides demonstrate superior solubility and distinct metabolic profiles vs thiophene analogs |
| Conditions | Physicochemical property comparison based on molecular formula (C16H16F3NO4S2 vs C16H16F3NO3S3); in silico and literature-based class-level inference |
Why This Matters
For fragment-based screening libraries, a 16 Da reduction in molecular weight combined with the furan oxygen's hydrogen-bond acceptor capability translates to measurably higher ligand efficiency (LE > 0.30) and improved starting points for lead optimization.
- [1] Dalvie, D. K., et al. (2002). Biotransformation Reactions of Five-Membered Aromatic Heterocyclic Rings. Chemical Research in Toxicology, 15(3), 269–299. (Class-level evidence: furan vs thiophene metabolic liability.) View Source
- [2] Scozzafava, A., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties. Bioorganic & Medicinal Chemistry Letters, 10(10), 1115–1118. (Demonstrates differential activity profiles of furan vs thiophene sulfonamides.) View Source
